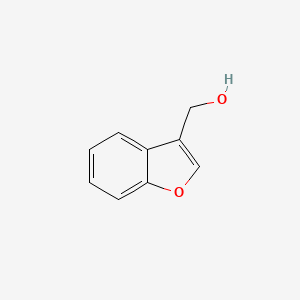

Benzofuran-3-ylmethanol

描述

Structure

2D Structure

3D Structure

属性

IUPAC Name |

1-benzofuran-3-ylmethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8O2/c10-5-7-6-11-9-4-2-1-3-8(7)9/h1-4,6,10H,5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NTWWUWHQMMQLSI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=CO2)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20394832 | |

| Record name | Benzofuran-3-ylmethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20394832 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

148.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4687-23-4 | |

| Record name | Benzofuran-3-ylmethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20394832 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Strategies and Methodological Innovations for Benzofuran 3 Ylmethanol

Direct Synthesis Approaches for Benzofuran-3-ylmethanol

The formation of the this compound scaffold can be achieved through several strategic pathways, including intramolecular cyclizations, the reduction of carbonyl precursors, and advanced multi-component reactions that construct the core structure.

Cyclization Reactions and Their Optimization

Modern synthetic methods have enabled the direct construction of the 3-hydroxymethylbenzofuran ring system through sophisticated cyclization strategies, often providing advantages over longer, traditional routes. One notable approach involves a benzotriazole-mediated synthesis, which begins with the reaction of (2-hydroxyphenyl)methanones with 1-chloro-1-(1H-benzotriazol-1-yl)alkanes. researchgate.net The resulting intermediates are converted to oxirans, which, upon treatment with a strong base like lithium diisopropylamide (LDA), undergo intramolecular cyclization to yield 3-hydroxymethyl-2,3-dihydrobenzofurans or directly eliminate to form the aromatic 3-hydroxymethylbenzofurans. researchgate.net

Palladium-catalyzed heteroannulation represents another powerful strategy. This method utilizes 2-iodophenols and O-silyl protected alkynols to construct the benzofuran (B130515) ring, directly incorporating the functionalized side chain at the 3-position. researchgate.net Other innovative, though less common, ring syntheses include the cyclization of 1-[2-(2-propynyloxy)phenyl]diazonium salts. researchgate.net These methods highlight a trend towards single-step ring formations that avoid the pre-formation and subsequent reduction of a carbonyl group.

| Cyclization Strategy | Key Reactants | Significance | Reference |

| Benzotriazole-Mediated Route | 2-Hydroxyphenylmethanones, 1-Chloro-1-(benzotriazol-1-yl)alkanes | Forms the target via an oxirane intermediate. | researchgate.net |

| Palladium-Catalyzed Heteroannulation | 2-Iodophenols, O-Silyl Protected Alkynols | Direct formation of the C3-substituted ring system. | researchgate.net |

| Diazonium Salt Cyclization | 1-[2-(2-Propynyloxy)phenyl]diazonium salts | Intramolecular cyclization to build the benzofuran core. | researchgate.net |

Reduction of Precursor Benzofuran Carbonyl Compounds

A prevalent and reliable method for synthesizing this compound is the chemical reduction of its corresponding carbonyl precursor, benzofuran-3-carbaldehyde (also known as 3-formylbenzofuran). This transformation is typically achieved with high efficiency using standard reducing agents such as sodium borohydride (NaBH₄) in an alcoholic solvent.

The innovation in this area often lies in the synthesis of the aldehyde precursor itself. A highly selective method has been developed involving the rearrangement and transformation of 2-hydroxychalcones. nih.gov These starting materials are first converted into 2,3-dihydrobenzofuran (B1216630) intermediates. nih.gov Subsequent treatment of these intermediates with p-toluenesulfonic acid (p-TsOH) in a solvent like 1,1,1,3,3,3-hexafluoro-2-propanol selectively generates 3-formylbenzofurans in high yields. nih.gov This two-stage approach—innovative synthesis of the aldehyde followed by its conventional reduction—provides a practical and efficient route to this compound.

| Reaction Stage | Starting Material | Key Reagents/Conditions | Product | Reference |

| Precursor Synthesis | 2,3-Dihydrobenzofuran derivative | p-TsOH, (CF₃)₂CHOH | Benzofuran-3-carbaldehyde | nih.gov |

| Final Reduction | Benzofuran-3-carbaldehyde | NaBH₄, Alcohol | This compound | researchgate.net |

Multi-Component and Tandem Reaction Pathways

Multi-component reactions (MCRs) and tandem (or cascade) reactions offer a powerful platform for rapidly building molecular complexity from simple starting materials in a single pot. While direct MCR synthesis of this compound is not widely reported, these strategies are instrumental in creating advanced precursors like benzofuran-3(2H)-ones.

For instance, a rhodium(III)-catalyzed three-component reaction of salicylaldehydes, cyclopropanols, and alkyl alcohols has been developed. researchgate.net This process proceeds through a cascade of C-H and C-C bond activations and annulation to form highly substituted benzofuran-3(2H)-ones. researchgate.net Such precursors, containing the core benzofuran structure with a carbonyl group at the C3 position, are valuable intermediates that can be converted to 3-hydroxymethyl derivatives through subsequent reduction steps. Similarly, a one-pot, five-component reaction has been utilized to create complex tetrazole-benzofuran hybrids, demonstrating the capacity of MCRs to efficiently generate diverse benzofuran-based scaffolds. rsc.org These advanced methods prioritize atom economy and procedural simplicity for accessing complex molecular architectures based on the benzofuran core.

Derivatization and Functionalization Strategies

The hydroxymethyl group at the C3 position of this compound is a prime site for chemical modification, allowing for the synthesis of a wide array of derivatives through oxidation, halogenation, and subsequent substitution reactions.

Oxidation Pathways of the Hydroxymethyl Moiety

The primary alcohol of the hydroxymethyl group can be selectively oxidized to yield either the corresponding aldehyde or carboxylic acid, depending on the choice of oxidant and reaction conditions. Controlled oxidation using reagents such as pyridinium chlorochromate (PCC) or pyridinium dichromate (PDC) in an anhydrous solvent like dichloromethane allows for the conversion to be stopped at the aldehyde stage, re-forming benzofuran-3-carbaldehyde. This reaction is the direct reverse of the synthetic route described in section 2.1.2 and is valuable for creating precursors for other reactions, such as imine formation or Wittig reactions.

For a more extensive oxidation to benzofuran-3-carboxylic acid, stronger oxidizing agents are required. Reagents like potassium permanganate (KMnO₄), chromic acid (generated in situ from CrO₃ and sulfuric acid, known as the Jones reagent), or ruthenium tetroxide (RuO₄) can effectively convert the primary alcohol to the carboxylic acid. This functionalization opens pathways to the synthesis of esters, amides, and other carboxylic acid derivatives.

Halogenation and Subsequent Substitution Reactions

The hydroxyl group can be converted into a good leaving group via halogenation, transforming the molecule into a versatile intermediate for nucleophilic substitution reactions. The synthesis of 3-(halomethyl)benzofurans provides a key electrophilic site for C-C and C-heteroatom bond formation.

A mild and selective method for brominating the methyl group involves the use of N-bromosuccinimide (NBS), which effectively converts a benzofuran-3-ylmethyl group into a 3-(bromomethyl)benzofuran (B3032707) derivative. nih.gov This brominated product is highly reactive towards nucleophiles. For example, it can undergo a nucleophilic substitution reaction with amines, such as morpholine, in the presence of a base to yield the corresponding 3-(aminomethyl)benzofuran derivative. nih.gov The utility of 3-(chloromethyl)benzofuran as a similar key intermediate in the synthesis of pharmaceuticals and agrochemicals has also been established. myskinrecipes.com These halogenated intermediates are thus pivotal for expanding the structural diversity of benzofuran-based compounds.

| Reaction | Reagent | Intermediate Product | Subsequent Reaction | Final Product Example | Reference |

| Bromination | N-Bromosuccinimide (NBS) | 3-(Bromomethyl)benzofuran | Nucleophilic Substitution | 3-(Morpholinomethyl)benzofuran | nih.gov |

| Chlorination | Thionyl Chloride (SOCl₂) | 3-(Chloromethyl)benzofuran | Nucleophilic Substitution | Various C-C or C-Heteroatom linked derivatives | myskinrecipes.com |

Esterification and Etherification Protocols

The hydroxyl group of this compound is a prime site for functionalization through esterification and etherification, enabling the synthesis of a diverse range of derivatives with modified physicochemical properties.

Esterification: Standard esterification protocols are readily applicable. The reaction of this compound with a carboxylic acid under acidic catalysis (e.g., Fischer-Speier esterification using sulfuric acid or p-toluenesulfonic acid) yields the corresponding ester. More sophisticated methods employ coupling agents such as dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP). Alternatively, reaction with highly reactive acyl chlorides or anhydrides in the presence of a non-nucleophilic base (e.g., triethylamine or pyridine) provides a rapid and high-yielding route to the desired esters.

Etherification: The Williamson ether synthesis is a classical and effective method for preparing ethers of this compound. This involves deprotonation of the alcohol with a strong base, such as sodium hydride (NaH), to form the corresponding alkoxide, which is then treated with an alkyl halide (e.g., methyl iodide, ethyl bromide) to undergo nucleophilic substitution. Phase-transfer catalysis can be employed to facilitate reactions with less reactive alkylating agents.

| Reaction Type | Reagents | Catalyst/Base | Product Type |

| Fischer Esterification | Carboxylic Acid (R-COOH) | H₂SO₄ or p-TsOH | Benzofuran-3-yl)methyl ester |

| Acylation | Acyl Chloride (R-COCl) | Triethylamine or Pyridine (B92270) | Benzofuran-3-yl)methyl ester |

| Williamson Ether Synthesis | Alkyl Halide (R-X) | Sodium Hydride (NaH) | (Benzofuran-3-yl)methoxy)alkane |

Cross-Coupling Reactions for Structural Diversification

Palladium-catalyzed cross-coupling reactions are powerful tools for the structural diversification of the benzofuran scaffold, enabling the formation of new carbon-carbon and carbon-heteroatom bonds. To utilize this compound in these reactions, the hydroxyl group is typically converted into a more reactive functional group, such as a halide or a triflate (trifluoromethanesulfonate).

The resulting (benzofuran-3-yl)methyl triflate or halide can then participate in a variety of cross-coupling reactions:

Suzuki-Miyaura Coupling: Reaction with boronic acids or esters in the presence of a palladium catalyst and a base allows for the introduction of aryl, heteroaryl, or vinyl substituents. This is a highly versatile method for creating biaryl motifs. mdpi.com

Sonogashira Coupling: Palladium and copper co-catalyzed coupling with terminal alkynes introduces alkynyl groups, which are valuable handles for further transformations, including cyclization reactions.

Heck Coupling: Palladium-catalyzed reaction with alkenes can be used to append vinyl groups to the methylene (B1212753) carbon.

These strategies significantly expand the molecular complexity and diversity accessible from the this compound core.

| Coupling Reaction | Coupling Partner | Catalyst System | Bond Formed |

| Suzuki-Miyaura | Aryl/Vinyl Boronic Acid | Pd(PPh₃)₄ / Base | C-C (sp²-sp³) |

| Sonogashira | Terminal Alkyne | PdCl₂(PPh₃)₂ / CuI / Base | C-C (sp-sp³) |

| Heck | Alkene | Pd(OAc)₂ / Ligand | C-C |

Ring Modification and Fusion Methodologies

Building upon the core this compound structure, various methodologies have been developed to construct fused-ring systems, leading to polycyclic architectures with unique biological and material properties. These strategies often involve intramolecular cyclization reactions where substituents on the benzofuran ring react to form new rings.

One prominent approach involves an intramolecular cyclization of unsaturated acyloxy sulfone derivatives, which can be adapted to create fused furan (B31954) ring systems. Furthermore, methods like the intramolecular double cyclization involving a Michael addition followed by a benzoin condensation have been used to construct complex scaffolds like cyclopenta[b]benzofurans. nih.gov These advanced strategies demonstrate how the benzofuran nucleus can serve as a template for synthesizing elaborate, multi-ring heterocyclic compounds.

Stereoselective Synthesis of Chiral this compound Derivatives

The synthesis of enantiomerically pure benzofuran derivatives is of high importance, as the biological activity of chiral molecules often resides in a single enantiomer. While the direct asymmetric synthesis of this compound is not extensively documented, established stereoselective methods can be applied to its precursors.

A primary route to this compound is the reduction of benzofuran-3-carbaldehyde or related 3-acylbenzofurans. nih.gov The use of chiral reducing agents, such as those used in the Corey-Bakshi-Shibata (CBS) reduction or Noyori asymmetric hydrogenation of the precursor ketone, can afford the chiral alcohol with high enantioselectivity.

Furthermore, organocatalysis has emerged as a powerful tool for creating chirality within the benzofuran framework. Enantioselective Michael additions and annulation reactions catalyzed by chiral organocatalysts can produce dihydrobenzofurans and other derivatives with well-defined stereocenters, which can then be elaborated to chiral this compound analogues. researchgate.netrsc.orgrsc.org

| Asymmetric Strategy | Precursor | Key Reagent/Catalyst | Outcome |

| Asymmetric Reduction | 3-Acylbenzofuran | Chiral borane (e.g., CBS reagent) | Enantioenriched (benzofuran-3-yl)methanol |

| Asymmetric Alkylation | Benzofuran-2(3H)-one | Chiral biscinchona alkaloid | Quaternary stereocenter at C3 researchgate.net |

| Organocatalytic Annulation | Salicyl Imine | Chiral Phosphoric Acid / Squaramide | Chiral dihydrobenzofuran derivatives researchgate.net |

Catalytic Approaches in this compound Synthesis

Catalysis is central to the modern synthesis of benzofurans, offering efficient, selective, and atom-economical routes to the core structure.

A wide array of transition metals, including palladium, copper, ruthenium, rhodium, nickel, and gold, are employed to catalyze the formation of the benzofuran ring. nih.govorganic-chemistry.orgacs.org

Palladium and Copper: One of the most powerful methods is the tandem Sonogashira cross-coupling of an o-iodophenol with a terminal alkyne, followed by an intramolecular cyclization to form the 2,3-disubstituted benzofuran. nih.govacs.org This approach offers broad substrate scope and mild reaction conditions.

Ruthenium: Ruthenium catalysts are effective in the cycloisomerization of benzannulated homo- and bis-homopropargylic alcohols to afford benzofurans. nih.govorganic-chemistry.org

Nickel: Nickel-catalyzed intramolecular nucleophilic addition of aryl halides to ketone moieties provides another route to substituted benzofurans. thieme.de

Indium: Indium(III) halides have been shown to catalyze the hydroalkoxylation of o-alkynylphenols to yield benzofurans with high regioselectivity. nih.gov

These metal-catalyzed reactions provide robust and flexible pathways to the benzofuran core, which can be designed to incorporate the 3-hydroxymethyl substituent either directly or through subsequent functional group manipulation.

Organocatalysis has gained prominence as a complementary strategy to metal-based catalysis, often providing unique reactivity and excellent stereocontrol without the need for transition metals. In the context of benzofuran synthesis, organocatalysts are particularly effective in constructing chiral frameworks.

Chiral phosphoric acids, squaramides, and N-heterocyclic carbenes (NHCs) have been successfully used to catalyze enantioselective reactions. nih.govresearchgate.net For instance, bifunctional squaramide organocatalysts can mediate the asymmetric conjugate addition of thiols to azadienes derived from benzofuran, creating chiral aminothioethers. researchgate.net Similarly, an enantioselective strategy combining a Brønsted base and an NHC catalyst has been developed for the concise construction of the cyclopenta[b]benzofuran scaffold. nih.gov These methods highlight the power of organocatalysis to generate complex and optically active benzofuran derivatives.

Green Chemistry Principles in Synthetic Route Design

The application of green chemistry principles to the synthesis of this compound and its derivatives is an area of increasing focus, aimed at reducing the environmental impact of chemical manufacturing. These strategies prioritize the use of renewable feedstocks, the reduction of hazardous waste, and the improvement of energy efficiency through innovative methodologies like microwave-assisted synthesis and biocatalysis.

One of the primary green chemistry approaches involves the use of alternative energy sources to drive reactions. Microwave-assisted synthesis has emerged as a powerful tool for accelerating the formation of the benzofuran core. nih.govnih.govresearchgate.net This technique significantly reduces reaction times, often from hours to mere minutes, and can lead to higher yields and cleaner reaction profiles compared to conventional heating methods. nih.govsemanticscholar.org For instance, the synthesis of benzofuran-2-carboxylic acids, a related precursor, from 3-bromocoumarins saw reaction times drop from approximately 3 hours to just 5 minutes under microwave irradiation, with yields reaching as high as 99%. nih.gov Similarly, ultrasound-assisted methods have also been employed to produce benzofuran derivatives with good to excellent yields in significantly shorter durations than traditional approaches. nih.gov

Another cornerstone of green synthetic design is the use of catalysts to enable more efficient and selective transformations. In the synthesis of benzofuran derivatives, catalysts play a crucial role in minimizing waste and avoiding the use of stoichiometric reagents. nih.gov Environmentally benign catalysts, such as zirconium chloride, have been utilized for the synthesis of benzofuran chalcones under solvent-free conditions. researchgate.net Furthermore, the development of nickel-catalyzed intramolecular reactions provides an effective pathway to substituted benzofurans from readily available starting materials, aligning with the goal of using more affordable and less toxic metal catalysts. thieme.de

Biocatalysis represents a frontier in the green synthesis of chiral molecules within the benzofuran family. The use of whole-cell biocatalysts, such as Lactobacillus paracasei, has been successfully demonstrated for the asymmetric bioreduction of a ketone precursor to furnish (S)-1-(benzofuran-2-yl)ethanol, a chiral alcohol, in high yield (92%) and with exceptional enantiomeric excess (>99.9%). nih.govresearchgate.net This method operates in an aqueous medium under mild conditions, offering a sustainable alternative to traditional chemical reductants and chiral auxiliaries. nih.gov

The choice of solvent is another critical factor in the environmental footprint of a synthetic process. Research into greener solvent systems, such as ionic liquids, has shown promise. These can act as both the solvent and catalyst, and their recyclable nature makes them a sustainable choice for reactions like the palladium-catalyzed intramolecular Heck reaction for benzofuran synthesis. rsc.org

The following tables summarize and compare different synthetic approaches in line with green chemistry principles.

Table 1: Comparison of Conventional vs. Microwave-Assisted Synthesis of Benzofuran Derivatives

| Parameter | Conventional Method | Microwave-Assisted Method | Reference |

|---|---|---|---|

| Reaction Time | ~3 hours | 5 minutes | nih.gov |

| Yield | 36–80% | 69–94% | nih.gov |

| Energy Input | Prolonged heating | Short bursts of high-intensity irradiation | semanticscholar.org |

| Solvent Use | Often requires high-boiling point solvents | Can often use greener solvents or solvent-free conditions | researchgate.net |

Table 2: Green Chemistry Approaches to Benzofuran Synthesis

| Green Principle | Synthetic Strategy | Example | Key Advantages | Reference |

|---|---|---|---|---|

| Alternative Energy Source | Microwave Irradiation | Synthesis of benzofuran-2-carboxylic acids from 3-bromocoumarins | Drastically reduced reaction times (hours to minutes), high yields (up to 99%) | nih.gov |

| Biocatalysis | Whole-cell bioreduction | Asymmetric synthesis of (S)-1-(benzofuran-2-yl)ethanol using Lactobacillus paracasei | High enantioselectivity (>99.9% ee), mild aqueous conditions, high yield (92%) | nih.govresearchgate.net |

| Use of Greener Catalysts | Zirconium chloride catalysis | Synthesis of benzofuran chalcones | Environmentally benign catalyst, solvent-free reaction conditions | researchgate.net |

| Alternative Solvents | Ionic Liquids | PdCl2-catalyzed intramolecular Heck reaction | Recyclable solvent/catalyst system, aligns with green chemistry concepts | rsc.org |

By integrating these green chemistry principles, the synthesis of this compound and related compounds can be made more sustainable, efficient, and environmentally responsible.

Biological Activity and Pharmacological Potential of Benzofuran 3 Ylmethanol Derivatives

Antimicrobial Activity Investigations

Derivatives of benzofuran-3-ylmethanol have demonstrated notable antimicrobial properties, with research indicating their potential to combat both bacterial and fungal infections. These findings have spurred further investigation into their spectrum of activity and the structural features that contribute to their antimicrobial potency.

Antibacterial Efficacy Against Diverse Bacterial Strains

Substituted this compound derivatives have been evaluated for their antibacterial activity against a range of Gram-positive and Gram-negative bacteria. Studies have shown that the nature and position of substituents on the benzofuran (B130515) ring play a crucial role in determining their antibacterial efficacy. For instance, certain hydrophobic benzofuran analogs have exhibited favorable antibacterial activities with Minimum Inhibitory Concentrations (MIC) as low as 0.39 μg/mL. nih.gov

Research has revealed that derivatives bearing specific functional groups, such as hydroxyl and bromo substituents, show significant activity. For example, compounds with a hydroxyl group at the C-6 position have demonstrated excellent antibacterial activity against all tested strains with MIC80 values ranging from 0.78 to 3.12 μg/mL. nih.gov Furthermore, derivatives with two bromo substituents have shown excellent antibacterial activity against all tested bacterial strains with MIC values in the range of 29.76-31.96 mmol/L. nih.gov Some derivatives have been found to be particularly effective against specific strains, such as S. typhi and P. syringae. nih.gov

A series of benzofuran derivatives containing disulfide moieties displayed remarkable antibacterial activities against plant pathogens like Xanthomonas oryzae pv. oryzae (Xoo), Xanthomonas oryzae pv. oryzicola (Xoc), and Xanthomonas axonopodis pv. citri (Xac). acs.org One of the most potent compounds from this series, V40, exhibited EC50 values of 0.28, 0.56, and 10.43 μg/mL against Xoo, Xoc, and Xac, respectively. acs.orgnih.gov

| Derivative Class | Bacterial Strains | Activity (MIC/EC50) |

|---|---|---|

| Hydrophobic benzofuran analogs | Gram-positive and Gram-negative bacteria | 0.39-3.12 μg/mL (MIC80) |

| 6-Hydroxy substituted derivatives | Various bacterial strains | 0.78-3.12 μg/mL (MIC80) |

| Dibromo-substituted derivatives | Various bacterial strains | 29.76-31.96 mmol/L (MIC) |

| Disulfide-containing benzofurans (e.g., V40) | X. oryzae pv. oryzae, X. oryzae pv. oryzicola, X. axonopodis pv. citri | 0.28-10.43 μg/mL (EC50) |

| Aryl substituted at C-3 position | E. coli, S. aureus, MRSA, B. subtilis | 0.39-3.12 μg/mL (MIC80) |

Antifungal Activity Studies

In addition to their antibacterial properties, this compound derivatives have also been investigated for their antifungal potential. Research has shown that these compounds can inhibit the growth of various fungal species, including clinically relevant pathogens like Candida albicans and Aspergillus fumigatus.

Benzofuran-5-ol derivatives, for instance, have been identified as potent antifungal agents, with some compounds completely inhibiting the growth of all tested fungal species at MIC levels of 1.6-12.5 μg/mL, which is comparable or superior to the standard drug 5-fluorocytosine. nih.gov The presence of thiazole, pyrazoline, and benzofuran moieties in a single molecule has also been shown to be essential for antimicrobial activity, with some compounds showing remarkable activity against C. albicans. nih.gov

Furthermore, certain halogenated derivatives of 3-benzofurancarboxylic acids have exhibited antifungal activity against C. albicans and C. parapsilosis with an MIC of 100 μg/mL. mdpi.com The introduction of a benzofuran group to other heterocyclic scaffolds has also yielded compounds with significant antifungal properties. rsc.org

| Derivative Class | Fungal Strains | Activity (MIC) |

|---|---|---|

| Benzofuran-5-ol derivatives | Various fungal species | 1.6-12.5 μg/mL |

| Benzofuran-pyrazoline-thiazole hybrids | C. albicans | Remarkable activity |

| Halogenated 3-benzofurancarboxylic acids | C. albicans, C. parapsilosis | 100 μg/mL |

| Benzofuran-based piperidinyl arylamidrazones | A. fumigatus, C. albicans | 25-75 μg/mL |

| Benzofuran-semicarbazide hybrids | A. fumigatus, C. krusei, C. albicans | 2-32 μg/mL |

Proposed Molecular Mechanisms of Antimicrobial Action

The antimicrobial activity of this compound derivatives is believed to stem from their ability to interfere with essential cellular processes in microorganisms. While the exact mechanisms can vary depending on the specific derivative and the target organism, several modes of action have been proposed.

One of the suggested mechanisms is the inhibition of key enzymes involved in bacterial cell wall synthesis. This disruption weakens the cell wall, leading to cell lysis and death. Another proposed mechanism involves the inhibition of glucosamine-6-phosphate synthase, an enzyme crucial for the biosynthesis of macromolecules in the microbial cell wall. nih.gov

For antifungal activity, some benzofuran derivatives are thought to act as inhibitors of N-myristoyltransferase (NMT). researchgate.net NMT is an essential enzyme in fungi that catalyzes the attachment of myristate to proteins, a process vital for their function and localization. Inhibition of NMT disrupts these cellular processes, leading to fungal cell death. researchgate.net Additionally, proteomic analysis of bacteria treated with benzofuran derivatives containing disulfide moieties suggests that these compounds can impact various metabolic pathways and cellular processes, indicating a multi-target mechanism of action. acs.orgnih.gov

Anticancer Activity and Cytotoxicity Research

The quest for novel and effective anticancer agents has led to the exploration of a multitude of chemical scaffolds, with this compound derivatives emerging as a promising class of compounds. Research has demonstrated their ability to induce cell death and inhibit the growth of various cancer cell lines through diverse mechanisms.

Induction of Apoptosis in Various Cancer Cell Lines

A hallmark of many effective anticancer drugs is their ability to induce apoptosis, or programmed cell death, in cancer cells. Numerous studies have shown that this compound derivatives can trigger this process in a variety of cancer cell lines.

For example, certain derivatives have been found to induce apoptosis in non-small cell lung carcinoma (NSCLC) cell lines by affecting cell cycle progression. The apoptotic effect of a 3-methylbenzofuran (B1293835) derivative was observed in the A549 cell line, causing 42.05% of apoptosis compared to 1.37% in the control. nih.gov Similarly, 3-(morpholinomethyl)benzofuran derivatives induced significant apoptosis in the NCI-H23 cancer cell line. nih.gov

The induction of apoptosis is often mediated by the activation of caspases, a family of proteases that play a central role in the execution of the apoptotic program. Studies have shown that some benzofuran derivatives activate caspase-3 and caspase-7 in cancer cells. For instance, a halogenated derivative of methyl 6-acetyl-5-hydroxy-2-methyl-1-benzofuran-3-carboxylate significantly increased the activity of caspase 3/7 in both HepG2 and A549 cells. mdpi.com Furthermore, some derivatives cause cell cycle arrest at the G2/M phase, which can be a prelude to apoptosis. mdpi.com

| Derivative | Cancer Cell Line | Apoptotic Effect |

|---|---|---|

| 3-Methylbenzofuran derivative (4b) | A549 (Non-small cell lung) | 42.05% apoptosis |

| 3-(Morpholinomethyl)benzofuran derivative (15a) | NCI-H23 (Non-small cell lung) | 34.59% total apoptosis |

| 3-(Morpholinomethyl)benzofuran derivative (16a) | NCI-H23 (Non-small cell lung) | 36.81% total apoptosis |

| Halogenated methyl 6-acetyl-5-hydroxy-2-methyl-1-benzofuran-3-carboxylate (7) | HepG2 (Liver), A549 (Lung) | Increased caspase 3/7 activity (73% and 85% respectively) |

| Benzofuran-isatin conjugate (5a) | SW620, HT29 (Colorectal) | Dose-dependent apoptosis, p53 upregulation |

Inhibition of Cancer Cell Proliferation and Viability

In addition to inducing apoptosis, this compound derivatives have been shown to inhibit the proliferation and reduce the viability of a wide range of cancer cells. The cytotoxic activity is often quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of a compound required to inhibit the growth of 50% of the cells.

Derivatives of 3-(bromomethyl)benzofuran (B3032707) have demonstrated potent cytotoxicity against NSCLC cell lines, with IC50 values as low as 0.49 μM. Halogenated derivatives have also shown significant cytotoxic effects against various cancer cell lines, including leukemia, with IC50 values in the low micromolar range. mdpi.com The introduction of bromine into the benzofuran structure has been shown to increase the cytotoxic potential. mdpi.comnih.gov

A series of N-heterocycle substituted benzofuran derivatives were synthesized and evaluated for their anti-tumor activities. One derivative exhibited potent and selective cytotoxic activity against human lung cancer (A549) and gastric cancer (SGC7901) cell lines with IC50 values of 0.12 μM and 2.75 μM, respectively. researchgate.net

| Derivative Class | Cancer Cell Line | Cytotoxicity (IC50) |

|---|---|---|

| 3-(Bromomethyl)benzofuran derivatives | A549, NCI-H23 (Non-small cell lung) | 0.49-2.52 μM |

| Halogenated benzofuran derivatives | K562, HL60 (Leukemia) | 0.1-5 μM |

| N-heterocycle substituted benzofurans | A549 (Lung), SGC7901 (Gastric) | 0.12-2.75 μM |

| Benzofuran-3-yl-(indol-3-yl)maleimides (B10847031) | Pancreatic Cancer Cells | < 1 nM (GSK-3β inhibition) |

| Bromo-derivatives of 1-(3-methyl-1-benzofuran-2-yl)ethanone | K562 (Leukemia) | Moderate activity |

Identification of Intracellular Molecular Targets (e.g., Caspases, Tubulin)

The anticancer effects of benzofuran derivatives are often linked to the induction of apoptosis through caspase-dependent pathways. nih.gov For instance, certain halogen derivatives of methyl 6-acetyl-5-hydroxy-2-methyl-1-benzofuran-3-carboxylate have been shown to significantly increase the activity of caspases 3 and 7 in both HepG2 and A549 cancer cell lines. mdpi.com This activation of caspases is a key step in the apoptotic cascade, leading to programmed cell death. mdpi.com Specifically, one derivative, compound 7, demonstrated a notable increase in caspase 3/7 activity, by 73% in HepG2 cells and 85% in A549 cells, confirming its role in inducing caspase-dependent apoptosis. mdpi.com However, not all derivatives act in the same manner. Another derivative, compound 8, did not show a similar increase in caspase activity, suggesting it may induce apoptosis through a caspase-independent pathway. mdpi.com

In addition to caspases, tubulin has been identified as a molecular target for some benzofuran derivatives. nih.gov Tubulin is a critical protein involved in the formation of microtubules, which are essential for cell division. nih.gov The inhibition of tubulin polymerization disrupts the formation of the mitotic spindle, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis. nih.gov A series of 1-(benzofuran-3-yl)-4-(3,4,5-trimethoxyphenyl)-1H-1,2,3-triazole derivatives were synthesized and found to inhibit tubulin polymerization. nih.gov One compound in this series, 6-methoxy-N-phenyl-3-(4-(3,4,5-trimethoxyphenyl)-1H-1,2,3-triazol-1-yl)benzofuran-2-carboxamide (17g), was particularly effective, with IC50 values ranging from 0.57 to 5.7 μM against various cancer cell lines. nih.gov Docking studies further supported that this compound binds to the colchicine (B1669291) binding site of tubulin. nih.gov

Some studies have also explored the impact of benzofuran derivatives on other molecular targets. For example, certain nitrile derivatives containing a benzofuran scaffold have been shown to inhibit EGFR-TK. researchgate.net Two such compounds, 3 and 11, not only induced apoptosis and cell cycle arrest but also increased the levels of caspase-3 by 5.7- and 7.3-fold, respectively. researchgate.net

Table 1: Effect of this compound Derivatives on Caspase Activity

| Compound | Cell Line | Change in Caspase 3/7 Activity | Apoptotic Pathway |

| Compound 7 | HepG2 | 73% Increase | Caspase-Dependent |

| Compound 7 | A549 | 85% Increase | Caspase-Dependent |

| Compound 8 | HepG2 | No Significant Change | Potentially Caspase-Independent |

| Compound 8 | A549 | No Significant Change | Potentially Caspase-Independent |

Modulation of Reactive Oxygen Species (ROS) in Cancer Cells

Benzofuran derivatives can exhibit a dual role in modulating reactive oxygen species (ROS) levels within cells. mdpi.com Depending on the specific compound and cell type, they can act as either antioxidants, protecting cells from ROS-induced damage, or as pro-oxidants, increasing ROS levels to induce cell death. mdpi.com In the context of cancer therapy, a pro-oxidant effect is often desirable, as cancer cells are more vulnerable to oxidative stress than normal cells. mdpi.com

Several studies have demonstrated the pro-oxidative activity of benzofuran derivatives in cancer cells. For instance, two bromo derivatives of 1-(3-methyl-1-benzofuran-2-yl)ethan-1-one, compounds 6 and 8, were found to increase ROS levels in K562 chronic myelogenous leukemia cells, particularly after 12 hours of incubation. nih.govresearchgate.net This increase in ROS contributes to their proapoptotic effects. nih.gov Similarly, halogen derivatives of methyl 6-acetyl-5-hydroxy-2-methyl-1-benzofuran-3-carboxylate also exhibited pro-oxidative activity in HepG2 and A549 cancer cells. mdpi.com Compound 8 from this series increased ROS levels by 72% in HepG2 cells, while compound 7 led to a 43% increase. mdpi.com

The induction of ROS by these compounds can be a key mechanism behind their cytotoxic effects, leading to cellular damage and ultimately, apoptosis. mdpi.com This approach of using ROS-inducing agents is a recognized strategy in anticancer therapy. mdpi.com

Table 2: Modulation of ROS in Cancer Cells by Benzofuran Derivatives

| Compound | Cell Line | Effect on ROS Levels |

| Compound 6 | K562 | Increased |

| Compound 8 | K562 | Increased |

| Compound 7 | HepG2 | 43% Increase |

| Compound 8 | HepG2 | 72% Increase |

Anti-inflammatory Properties

Benzofuran derivatives have demonstrated significant potential as anti-inflammatory agents by inhibiting the production of pro-inflammatory cytokines. mdpi.comrjpbr.com These cytokines, such as interleukin-6 (IL-6), tumor necrosis factor-alpha (TNF-α), and interleukin-1 beta (IL-1β), play a crucial role in the inflammatory response. mdpi.comrjpbr.com

Research has shown that certain bromo derivatives of 1-(3-methyl-1-benzofuran-2-yl)ethan-1-one can inhibit the release of IL-6 in K562 cancer cells. nih.govresearchgate.net This indicates that their biological activity extends beyond cytotoxicity to include modulation of the inflammatory environment. nih.gov

Furthermore, a piperazine/benzofuran hybrid compound, designated as 5d, has been shown to down-regulate the secretion of several pro-inflammatory factors, including nitric oxide (NO), cyclooxygenase-2 (COX-2), TNF-α, and IL-6 in LPS-stimulated RAW264.7 cells. mdpi.com In vivo studies with this compound also revealed a reduction in the expression of IL-1β, TNF-α, and IL-6 in both serum and tissues. mdpi.com The anti-inflammatory mechanism of compound 5d is believed to be related to the inhibition of the NF-κB and MAPK signaling pathways, which are key regulators of inflammatory gene expression. mdpi.com

Another study on a tetrahydropyran (B127337) derivative, ((2s,6s)-6-ethyl-tetrahydro-2h-pyran-2-yl) methanol (B129727) (LS20), also highlighted the ability of such compounds to reduce the production of pro-inflammatory cytokines. rjpbr.com LS20 was found to decrease the production of TNF-α and IL-6, contributing to its anti-inflammatory effect. rjpbr.com

Table 3: Inhibition of Pro-inflammatory Cytokines by this compound Derivatives

| Compound/Derivative | Cytokine(s) Inhibited | Cell Line/Model |

| Bromo derivatives of 1-(3-methyl-1-benzofuran-2-yl)ethan-1-one | IL-6 | K562 cells |

| Piperazine/benzofuran hybrid 5d | NO, COX-2, TNF-α, IL-6 | RAW264.7 cells |

| Piperazine/benzofuran hybrid 5d | IL-1β, TNF-α, IL-6 | In vivo (serum and tissues) |

| ((2s,6s)-6-ethyl-tetrahydro-2h-pyran-2-yl) methanol (LS20) | TNF-α, IL-6 | Cell culture |

Enzyme and Receptor Modulation Studies

Sirtuins, particularly SIRT1, are a class of NAD+-dependent deacetylases that have emerged as important therapeutic targets in various diseases, including cancer. nih.govmdpi.com Several studies have investigated the potential of benzofuran derivatives to act as sirtuin inhibitors. nih.gov

A series of benzofuran derivatives were designed and synthesized to evaluate their inhibitory activity against SIRT1, SIRT2, and SIRT3. nih.gov The results showed that these compounds exhibited selective inhibitory activity against SIRT2, with IC50 values in the micromolar range. nih.gov Molecular docking studies of one of these compounds, 7e, provided insights into its potential binding mode within the SIRT2 active site. nih.gov

While the primary focus of some studies has been on SIRT2, the structural similarities among sirtuin active sites suggest that benzofuran derivatives could also be developed as SIRT1 inhibitors. nih.gov Research on other heterocyclic compounds has identified key residues within the SIRT1 active site, such as F273, I347, N346, and D348, that are crucial for inhibitor binding. thieme-connect.de Molecular docking studies of N-acylhydrazone derivatives have shown binding affinities towards the SIRT1/NAD+ receptor that are comparable to known inhibitors like Selermide and Sirtinol. thieme-connect.de

The development of potent and selective SIRT1 inhibitors is an active area of research, and the benzofuran scaffold represents a promising starting point for the design of new therapeutic agents.

Aromatase (CYP19A1) is a key enzyme in the biosynthesis of estrogens and a major therapeutic target for hormone-dependent breast cancer. rsc.orgscispace.com The development of aromatase inhibitors with improved efficacy and selectivity is an ongoing effort. rsc.orgscispace.com

Recent research has focused on developing pyridine-based aromatase inhibitors with a dual binding mechanism, interacting with both the heme iron in the active site and an adjacent access channel. rsc.orgscispace.com A pyridine (B92270) derivative of benzofuran, (4-bromophenyl)(6-(but-2-yn-1-yloxy)benzofuran-2-yl)(pyridin-3-yl)methanol (10c), has been identified as a potent aromatase inhibitor with an IC50 value of 0.83 nM, which is comparable to the clinically used inhibitor letrozole (B1683767) (IC50 0.70 nM). rsc.orgscispace.comresearchgate.netcardiff.ac.uk

Computational studies of this and related derivatives have provided insights into their binding modes. rsc.orgscispace.com The inclusion of a but-2-ynyloxy or pent-2-ynyloxy chain at the 6-position of the benzofuran ring allows the inhibitor to extend into an alternative access channel lined by amino acid residues such as Phe221, Trp224, Gln225, and Leu477. rsc.orgscispace.com This dual binding is believed to contribute to the high potency and selectivity of these compounds. researchgate.net Compound 10c, for example, displayed excellent selectivity for CYP19A1 over other CYP enzymes, suggesting a favorable profile with potentially fewer off-target effects. scispace.comcardiff.ac.uk

Table 4: Aromatase (CYP19A1) Inhibitory Activity of a this compound Derivative

| Compound | IC50 (CYP19A1) | Key Binding Interactions |

| (4-bromophenyl)(6-(but-2-yn-1-yloxy)benzofuran-2-yl)(pyridin-3-yl)methanol (10c) | 0.83 nM | Dual binding to heme and access channel (lined by Phe221, Trp224, Gln225, Leu477) |

Glycogen (B147801) Synthase Kinase 3β (GSK-3β) Inhibitory Activity

Glycogen synthase kinase 3β (GSK-3β) is a serine/threonine kinase that plays a crucial role in numerous cellular processes, including metabolism, cell proliferation, and apoptosis. nih.gov Its dysregulation has been implicated in a variety of diseases, such as type 2 diabetes, neurodegenerative disorders, and cancer. nih.gov Consequently, the inhibition of GSK-3β has emerged as a significant therapeutic strategy. Benzofuran derivatives have been identified as a promising scaffold for the development of potent GSK-3β inhibitors. nih.govtandfonline.com

Research has led to the development of hybrid molecules combining the benzofuran nucleus with other pharmacologically active scaffolds. One such approach involves the creation of oxindole-benzofuran hybrids. nih.govnih.gov In a study focused on developing dual inhibitors for cyclin-dependent kinase 2 (CDK2) and GSK-3β for breast cancer therapy, a series of N¹-unsubstituted oxindole (B195798) derivatives demonstrated potent, sub-micromolar inhibitory activity against GSK-3β. nih.govtandfonline.com Specifically, compounds featuring a bromo (5d) or methoxy (B1213986) (5f) substitution on the isatin (B1672199) moiety displayed more potent inhibition than the reference standard, staurosporine. nih.gov The IC₅₀ values, which represent the concentration of a drug that is required for 50% inhibition in vitro, were recorded at 32.09 nM for the bromo derivative and 40.13 nM for the methoxy derivative. nih.govnih.gov

Another significant class of inhibitors is the benzofuran-3-yl-(indol-3-yl)maleimides. nih.gov These compounds were developed from a natural product lead and screened for their ability to inhibit human GSK-3β in vitro. nih.gov This series of compounds showed exceptional potency, with IC₅₀ values ranging from excellent (less than 1 nM) to poor. nih.gov The most potent compound identified was compound 33 , which incorporates a methoxymethyl group and exhibited an IC₅₀ of 0.23 ± 0.04 nM. nih.gov Another derivative, compound 34 , which has a methoxymethyl group on the indole (B1671886) ring and a hydroxymethyl group on the benzofuran ring, also showed high potency with an IC₅₀ of 0.73 ± 0.10 nM. nih.gov These findings underscore the potential of the benzofuran scaffold in designing highly potent and selective GSK-3β inhibitors. nih.govgoogle.com

Table 1: GSK-3β Inhibitory Activity of Benzofuran Derivatives

| Compound | Description | IC₅₀ (nM) | Source(s) |

| 5d | Bromo isatin-benzofuran hybrid | 32.09 | nih.govnih.gov |

| 5f | Methoxy isatin-benzofuran hybrid | 40.13 | nih.govnih.gov |

| 33 | Benzofuran-3-yl-(indol-3-yl)maleimide with methoxymethyl group | 0.23 ± 0.04 | nih.gov |

| 34 | Benzofuran-3-yl-(indol-3-yl)maleimide with methoxymethyl and hydroxymethyl groups | 0.73 ± 0.10 | nih.gov |

Dopamine (B1211576) D2-like Receptor Ligand Development

Dopamine receptors, particularly the D2-like subtypes (D2, D3, and D4), are critical targets for therapeutic agents used in the management of neuropsychiatric disorders like schizophrenia and Parkinson's disease. nih.govnih.gov The benzofuran scaffold has been utilized in the development of novel ligands with affinity for these receptors. nih.govnih.gov

One area of research has focused on creating fluorinated ligands based on a N-[(1-ethyl-2-pyrrolidinyl)methyl]-2,3-dihydrobenzofuran-7-carboxamide skeleton for potential use as radiotracers in positron emission tomography (PET). nih.gov In these studies, fluorinated compounds demonstrated notable binding affinity for dopamine D2 receptors. nih.gov The in vitro IC₅₀ values for two such ligands, determined by their ability to inhibit the binding of [³H]spiperone in rat striatal membranes, were 17 nM and 36 nM, respectively. nih.gov

Structure-activity relationship (SAR) studies have been conducted on various series of benzofuran derivatives to optimize their binding affinity and selectivity. nih.gov For instance, a series of benzofuran analogs of the D2-like receptor antagonist L-741,626 were synthesized and evaluated. nih.gov It was found that these benzofuran analogs bound non-selectively to D2 over D3 dopamine receptors. nih.gov In another study, N-substituted 3-aryl-8-azabicyclo[3.2.1]octan-3-ol derivatives incorporating a 3-benzofurylmethyl moiety were synthesized. nih.gov These tropine (B42219) analogues generally showed high affinity, with binding affinities of less than 12 nM for one or both D2-like receptors. nih.gov

More recent efforts have aimed to modulate the functional activity of these ligands, moving from full agonists to partial agonists, which is a key feature of third-generation antipsychotics. bohrium.com This approach seeks to provide a stabilizing effect on dopamine neurotransmission, offering therapeutic benefits while potentially reducing side effects. bohrium.comgoogle.com The development of benzofuran-based D2 receptor partial agonists represents a current strategy in the search for novel antipsychotic agents. bohrium.com

Table 2: Binding Affinity of Benzofuran Derivatives at Dopamine D2 Receptors

| Compound Series | Description | IC₅₀ (nM) | Source(s) |

| Fluorinated Dihydrobenzofuran Derivatives | N-[(1-ethyl-2-pyrrolidinyl)methyl]-2,3-dihydrobenzofuran-7-carboxamide skeleton | 17 and 36 | nih.gov |

| 3-Benzofurylmethyl Tropine Analogues | N-Substituted 3-Aryl-8-azabicyclo[3.2.1]octan-3-ol framework | < 12 | nih.gov |

Other Emerging Biological Activities and Therapeutic Applications

The versatility of the benzofuran scaffold has led to its exploration in a wide range of therapeutic areas beyond GSK-3β inhibition and dopamine receptor modulation. semanticscholar.orgrsc.org Research has uncovered promising activities against cancer, microbial infections, and neurodegenerative diseases. nih.govnih.govrsc.org

Anticancer Activity: Benzofuran derivatives have demonstrated significant potential as anticancer agents through various mechanisms. tandfonline.comsemanticscholar.org Certain derivatives have shown selective toxicity against specific cancer cell lines. For example, newly synthesized derivatives of 1-(3-methyl-1-benzofuran-2-yl)ethan-1-one were found to be selectively active against chronic myelogenous leukemia (K562) cells while showing no toxic effects on healthy cells. mdpi.com These compounds were observed to induce apoptosis in cancer cells, increase the generation of reactive oxygen species (ROS), and inhibit the secretion of the pro-inflammatory cytokine interleukin-6 (IL-6). mdpi.com

Antimicrobial Activity: The benzofuran nucleus is a privileged structure in the search for new antimicrobial agents. rsc.orgrsc.org Derivatives have shown broad-spectrum activity against various bacterial and fungal strains. nih.govrsc.org For instance, certain 2-substituted-3-methylbenzofuran derivatives have demonstrated notable antibacterial and antifungal effects. rsc.org The incorporation of other heterocyclic moieties, such as pyrazole, alongside the benzofuran ring can impart high antimicrobial activity. rsc.org The unique structural features of benzofuran make it a valuable pharmacophore for designing novel antimicrobial drugs to combat antibiotic resistance. rsc.org

Neuroprotective and Immunomodulatory Activity: In the context of neurodegenerative disorders like Alzheimer's disease, benzofuran-based compounds are being investigated for their neuroprotective and immunomodulatory properties. nih.gov A study identified a novel benzofuran derivative, compound 8 , that exhibited multiple beneficial activities. nih.gov It was found to inhibit butyrylcholinesterase, an enzyme involved in the breakdown of the neurotransmitter acetylcholine, and showed neuroprotective effects against amyloid-beta (Aβ) oligomers. nih.gov Furthermore, this compound acted as a potent and selective ligand for the cannabinoid 2 (CB₂) receptor and was able to modulate the microglial phenotype, shifting it from a pro-inflammatory state to a neuroprotective one. nih.gov Another derivative, compound 10 , was identified as a potent CB₂ inverse agonist with promising immunomodulatory properties. nih.gov

Other Activities: The pharmacological profile of benzofuran derivatives also includes anti-inflammatory, analgesic, and anticonvulsant activities, highlighting the broad therapeutic potential of this chemical scaffold. researchgate.net

Structure Activity Relationship Sar and Structure Property Relationship Spr Studies

Influence of Substituent Nature and Position on Biological Efficacy

The biological activity of benzofuran-3-ylmethanol derivatives is highly dependent on the type and placement of substituents on the benzofuran (B130515) ring system.

The introduction of halogen atoms, such as chlorine, bromine, and fluorine, to the benzofuran nucleus is a common strategy to enhance biological activity. nih.gov This enhancement is often attributed to the ability of halogens to form halogen bonds, which are non-covalent interactions that can improve binding affinity to biological targets. nih.gov The position of the halogen is a critical determinant of its effect on the compound's potency. nih.govresearchgate.net

For instance, research has shown that halogen substitutions can significantly boost the anticancer properties of benzofuran derivatives. nih.gov A derivative featuring a bromine atom on the methyl group at the 3-position of the benzofuran ring demonstrated notable cytotoxic activity against leukemia cell lines. nih.gov Specifically, 1,1′-(5,6-dimethoxy-3-(bromomethyl)-1-benzofuran-2,7-diyl) diethanone showed IC₅₀ values of 5 µM and 0.1 µM against K562 and HL60 leukemia cells, respectively. nih.gov Furthermore, studies on (7-Bromobenzofuran-3-yl)methanol indicate that modifications on the benzofuran ring can heighten cytotoxicity against various cancer cell lines.

In the context of antimicrobial activity, the presence of halogens at positions 4, 5, or 6 of the benzofuran nucleus is considered essential for potent antibacterial effects. rsc.org The antimicrobial activity of benzofuran derivatives appears to be more influenced by substitutions on the heterocyclic furan (B31954) ring than on the aromatic benzene (B151609) moiety. rsc.org

Table 1: Effect of Halogenation on the Cytotoxic Activity of Benzofuran Derivatives

| Compound | Halogen Position | Cell Line | IC₅₀ (µM) | Reference |

| 1,1′-(5,6-dimethoxy-3-(bromomethyl)-1-benzofuran-2,7-diyl) diethanone | Bromine at C3-methyl | K562 | 5 | nih.gov |

| 1,1′-(5,6-dimethoxy-3-(bromomethyl)-1-benzofuran-2,7-diyl) diethanone | Bromine at C3-methyl | HL60 | 0.1 | nih.gov |

| Halogenated Benzofuran Derivative | Bromine at C7 | A549 | 1.50 | |

| NBF Derivative with Halogen | 3'-position of benzofuran | MOR | Functional Switch | rsc.org |

Hydroxyl (-OH) and alkoxy (-OMe) groups play a significant role in modulating the pharmacological profiles of benzofuran-containing compounds. Their presence has been shown to greatly increase the therapeutic potency in various contexts, including as antitumor and HIV-RT inhibitory agents. nih.gov

The position of these groups is paramount. For example, in a series of antiproliferative amino-2-(3′,4′,5′-trimethoxybenzoyl)-benzo[b]furans, a methoxy (B1213986) group at the C-6 position resulted in higher activity compared to its placement at the C-7 position. mdpi.com Compound 10h , with a methyl group at C-3 and a methoxy group at C-6, was 2-4 times more potent than its analogue without the C-3 methyl group and 3-10 times more active than an analogue with the methoxy group at C-7. mdpi.com

Furthermore, the introduction of a hydroxymethyl group at the 6-position of the benzofuran ring in a series of maleimides designed as GSK-3β inhibitors led to a dramatic improvement in potency. nih.gov The hydroxyl group itself is often a key pharmacophoric feature; a hydroxyl group at C-7 can act as a crucial hydrogen bond donor, contributing to the molecule's interaction with its target. nih.gov In terms of antibacterial activity, a hydroxyl group at the C-6 position has been identified as being essential. rsc.org

Table 2: Influence of Hydroxyl and Alkoxy Group Position on Antiproliferative Activity

| Compound | Substituents | Cell Line | IC₅₀ (nM) | Reference |

| 10g | R5=NH₂, R6=OMe | FM3A/0 | - | mdpi.com |

| 10h | R3=Me, R5=NH₂, R6=OMe | FM3A/0 | 24 | mdpi.com |

| 10j | R3=Me, R5=NH₂, R7=OMe | FM3A/0 | - (3-10x less active than 10h) | mdpi.com |

| CA-4 (Standard) | - | FM3A/0 | 42 | mdpi.com |

Modifications beyond simple substitutions, such as the fusion of additional rings or significant alterations to the benzofuran core, have a profound impact on target interaction and biological activity. SAR studies have shown that substitutions at the C-2 position with ester or other heterocyclic rings are critical for cytotoxic activity. nih.gov

The creation of hybrid molecules, where the benzofuran scaffold is combined with other pharmacologically active moieties like chalcone, triazole, or imidazole (B134444), has emerged as a successful strategy for developing potent cytotoxic agents. nih.govmdpi.com These hybrid designs leverage the synergistic effects of the combined scaffolds to enhance activity against malignant tumors. nih.govmdpi.com

In some cases, the entire benzofuran ring system can be modified or simplified. For instance, in the design of antifungal agents, the benzofuran ring was simplified to a resorcinol (B1680541) structure, leading to novel hybrids with improved inhibitory activity against pathogenic fungi. researchgate.net Conversely, more complex tricyclic benzofuran-based compounds have been designed to probe the impact of the size and orientation of a third ring on the inhibition of targets like HIF-1α. nih.gov Such modifications can fundamentally alter how the molecule orients itself within a binding pocket, as seen in derivatives where changes to the benzofuran ring dictated a switch between agonist and antagonist activity at the mu opioid receptor. rsc.org

Pharmacophore Elucidation and Optimization

Pharmacophore modeling is a key computational tool used to identify the essential three-dimensional arrangement of functional groups required for biological activity. For benzofuran-based compounds, these models help in understanding the key interaction points with their biological targets and guide the optimization of new derivatives.

A typical pharmacophore for a benzofuran derivative might include features such as hydrogen bond donors (e.g., a hydroxyl group), hydrogen bond acceptors, hydrophobic regions, and aromatic rings. nih.govnih.gov For example, in a study of benzofuran derivatives as tubulin polymerization inhibitors, the presence of a hydrogen bond donor hydroxyl group at the C-7 position was identified as a key part of the pharmacophore's interactions, helping to maintain the required conformation for activity. nih.gov

Ligand-based pharmacophore modeling has been successfully applied to screen libraries of benzofuran-1,2,3-triazole hybrids to identify potential inhibitors of the Epidermal Growth Factor Receptor (EGFR), a target in lung cancer. nih.gov By generating a pharmacophore model from known active compounds, researchers can virtually screen large compound libraries to find novel hits that match the essential features. nih.gov Optimization strategies often involve scaffold hopping or applying conformational restrictions to the molecular design, which has been used to develop potent and selective benzofuran-based inhibitors for targets like Lysine-specific demethylase 1 (LSD1). nih.gov

Conformational Analysis and Bioactive Conformation Identification

The three-dimensional shape, or conformation, of a molecule is critical for its ability to bind to a biological target. Conformational analysis aims to identify the stable, low-energy conformations a molecule can adopt and, crucially, to determine which of these is the "bioactive conformation"—the specific shape it assumes when bound to its target. leidenuniv.nlirbbarcelona.org

The bioactive conformation may not be the lowest energy conformation of the molecule in solution, and the energy required for the molecule to adopt this active shape (the conformational penalty) is an important consideration in drug design. irbbarcelona.orgconicet.gov.ar Computational methods, such as molecular dynamics simulations combined with quantum mechanics calculations, are used to explore the conformational landscape of flexible molecules like this compound derivatives. irbbarcelona.orgub.edu

For the benzofuran core itself, the fused ring system is predominantly planar. researchgate.net However, the substituents, particularly at the 3-position like the -CH₂OH group, introduce flexibility. The orientation of this group and any other substituents relative to the planar ring system can be critical for target engagement. rsc.org Studies on related systems have shown that structural modifications can collectively determine the orientation of the benzofuran ring within a binding pocket, highlighting the importance of understanding the molecule's conformational preferences. rsc.org Publicly available tools like the Bioactive Conformational Ensemble (BCE) server provide frameworks for creating and analyzing these conformational ensembles for drug-like molecules. ub.edu

Design Principles for Enhanced Selectivity and Potency

The rational design of this compound derivatives with improved potency and selectivity relies on several key principles derived from extensive SAR and SPR studies.

Positional Isomerism and Substituent Placement: As demonstrated, the precise location of substituents is critical. For example, amides at the 3-position of a phenyl ring were more potent than those at the 4-position in one series, while the opposite was true for a homologated amide series, showcasing that subtle changes can reverse SAR trends. acs.org This underscores the need for systematic exploration of the substituent space.

Scaffold Hopping and Hybridization: Replacing or combining the benzofuran core with other privileged scaffolds is a powerful strategy. Scaffold hopping was used to design novel LSD1 inhibitors, while hybridization with moieties like imidazole or quinazolinone has yielded potent anticancer agents. mdpi.comnih.gov This approach can improve properties and access new intellectual property space.

Structure-Based Design and Conformational Restriction: When the 3D structure of the target protein is known, structure-based design can be employed to optimize the fit of the ligand in the binding site. nih.gov Introducing conformational constraints, for instance by creating cyclic derivatives or introducing rigid linkers, can pre-organize the molecule into its bioactive conformation, reducing the entropic penalty of binding and thus increasing potency and selectivity. nih.gov

Dual-Targeting: Designing inhibitors that potently act on two or more relevant biological targets simultaneously is an emerging strategy to combat drug resistance. acs.org This approach has been explored for plasmodial kinases, where a single compound was identified that could inhibit both PfGSK3 and PfPK6. acs.org

By integrating these principles, medicinal chemists can more effectively navigate the chemical space around the this compound scaffold to develop next-generation therapeutic agents with superior efficacy and selectivity.

Computational Chemistry and in Silico Modeling for Benzofuran 3 Ylmethanol Research

Molecular Docking and Ligand-Protein Interaction Analysis

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. africanjournalofbiomedicalresearch.com In the context of benzofuran-3-ylmethanol and its derivatives, docking is extensively used to explore their potential as therapeutic agents by modeling their interactions with biological targets such as proteins and enzymes. africanjournalofbiomedicalresearch.comnih.gov

The primary goal of molecular docking is to identify the binding mode and affinity of a ligand (e.g., a benzofuran (B130515) derivative) within the active site of a target protein. researchgate.net This process involves sampling a vast number of possible conformations and orientations of the ligand and scoring them based on their complementarity to the binding site. The results are often expressed as a binding energy, with lower (more negative) values indicating a more stable interaction. africanjournalofbiomedicalresearch.com

Studies on various benzofuran derivatives have shown their ability to bind to a range of protein targets implicated in diseases like cancer and Alzheimer's. For instance, derivatives have been docked against targets such as cyclin-dependent kinase 2 (CDK2), PI3K, and VEGFR-2 to assess their anticancer potential. researchgate.net Similarly, benzofuran scaffolds have been evaluated as inhibitors for SIRT1, a protein involved in cellular regulation, and the epidermal growth factor receptor (EGFR), a target in lung cancer. nih.govnih.gov

Analysis of the docked complexes reveals the specific molecular interactions responsible for binding. These typically include:

Hydrophobic Interactions: Occur between the nonpolar parts of the ligand and amino acid residues like Phenylalanine (Phe), Isoleucine (Ile), and Tyrosine (Tyr). nih.govresearchgate.net

Hydrogen Bonds: Formed between hydrogen bond donors/acceptors on the ligand (like the hydroxyl group in this compound) and residues such as Asparagine (Asn). nih.gov

These in silico investigations help in understanding the structure-activity relationship (SAR) and guide the design of more potent and selective inhibitors. nih.gov

| Benzofuran Derivative Class | Protein Target | Key Interacting Residues (Example) | Predicted Activity |

| Benzofuran-3-yl(phenyl)methanones | SIRT1 | Phe273, Phe312, Ile347, Asn346 | Deacetylase Inhibition |

| Benzofuran-1,2,3-triazole hybrids | EGFR | - | Lung Cancer Inhibition |

| General Benzofuran Derivatives | Bovine Serum Albumin (BSA) | - | Protein Binding/Drug Delivery |

| General Benzofuran Derivatives | PI3K, VEGFR-2, CDK2 | - | Anticancer |

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are fundamental to understanding the intrinsic properties of molecules like this compound. mdpi.com These calculations solve approximations of the Schrödinger equation to determine the electronic structure of a molecule, from which numerous properties can be derived. physchemres.org

Density Functional Theory (DFT) is a widely used computational method that calculates the electronic structure of a molecule based on its electron density. pku.edu.cn For benzofuran derivatives, DFT calculations, often using the B3LYP hybrid functional with a basis set like 6-311++G(d,p), are employed to optimize the molecular geometry and predict various electronic and structural parameters. researchgate.netnih.gov

Key applications of DFT in this context include:

Structural Optimization: Determining the most stable three-dimensional arrangement of atoms, including bond lengths, bond angles, and dihedral angles. physchemres.org

Vibrational Analysis: Calculating harmonic vibrational frequencies, which can be compared with experimental FT-IR spectra to confirm the molecular structure. jetir.orgresearchgate.net

Reactivity Descriptors: Computing global reactivity descriptors such as ionization potential, electron affinity, chemical hardness, and electrophilicity index, which provide insights into the molecule's kinetic stability and reactivity. jetir.org

These theoretical parameters show good consistency with experimental results and are crucial for understanding the fundamental chemistry of the benzofuran scaffold. researchgate.netnih.gov

Time-Dependent Density Functional Theory (TD-DFT) is an extension of DFT used to study the excited-state properties of molecules. nih.gov It is particularly valuable for simulating electronic absorption spectra (UV-Vis) and understanding the electronic transitions within a molecule. researchgate.net

For benzofuran derivatives, TD-DFT calculations can predict:

Maximum Absorption Wavelength (λ_max): The wavelength at which the molecule absorbs light most strongly.

Oscillator Strength (f): The intensity of an electronic transition.

HOMO-LUMO Gap Energy: The energy difference between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), which corresponds to the lowest energy electronic transition. researchgate.netnih.gov

These calculations can be performed in both the gas phase and in various solvents to understand how the environment affects the spectroscopic properties. researchgate.netsemanticscholar.org The results are instrumental in interpreting experimental spectra and characterizing the photophysical behavior of these compounds. sci-hub.se

| Property | Description | Application for this compound |

| λ_max | Wavelength of maximum UV-Vis absorbance | Predicts the color and helps identify the compound spectroscopically. |

| Oscillator Strength | Intensity of an electronic transition | Quantifies the probability of a specific electronic excitation. |

| HOMO-LUMO Gap | Energy difference between frontier orbitals | Relates to the electronic excitability and chemical reactivity of the molecule. |

Frontier Molecular Orbital (FMO) theory is a key concept in chemical reactivity, focusing on the interactions between the HOMO and LUMO of reacting species. wikipedia.org The analysis of these orbitals for a single molecule like this compound provides critical information about its reactivity and electronic properties. nih.gov

HOMO (Highest Occupied Molecular Orbital): This orbital acts as an electron donor. The regions of the molecule where the HOMO is localized are susceptible to electrophilic attack.

LUMO (Lowest Unoccupied Molecular Orbital): This orbital acts as an electron acceptor. The regions where the LUMO is localized are prone to nucleophilic attack.

The energy gap between the HOMO and LUMO is a significant parameter. A small HOMO-LUMO gap suggests that the molecule is more polarizable, has higher chemical reactivity, and is considered "soft". jetir.orgresearchgate.net DFT calculations are used to determine the energies and spatial distributions of these frontier orbitals, thereby mapping the reactive sites of benzofuran derivatives. sci-hub.se

Molecular Electrostatic Potential (MEP) mapping is a visualization tool used to understand the charge distribution within a molecule and predict its reactivity towards charged species. uni-muenchen.de The MEP map illustrates the electrostatic potential on the surface of the molecule, typically represented by a color scale. wolfram.com

Red Regions: Indicate areas of negative electrostatic potential, rich in electrons. These sites are attractive to electrophiles and are associated with nucleophilic reactivity. uni-muenchen.dewolfram.com

Blue Regions: Represent areas of positive electrostatic potential, which are electron-deficient. These sites are susceptible to nucleophilic attack. uni-muenchen.dewolfram.com

Green Regions: Correspond to areas of neutral potential.

For benzofuran derivatives, MEP maps are used to identify sites for intermolecular interactions, particularly hydrogen bonding, and to predict the regions most likely to be involved in chemical reactions. jetir.orgresearchgate.net The MEP analysis provides a visual guide to the molecule's reactivity, complementing the insights from FMO theory. sci-hub.se

Natural Bond Orbital (NBO) analysis is a computational method that translates the complex, delocalized molecular orbitals obtained from a quantum chemical calculation into localized orbitals that correspond to the familiar concepts of chemical bonds, lone pairs, and core orbitals. wisc.edu This analysis provides a detailed picture of the charge distribution and bonding within a molecule. wisc.edu

For this compound, NBO analysis is used to investigate:

Charge Delocalization: It quantifies the delocalization of electron density from occupied Lewis-type orbitals (bonds or lone pairs) to unoccupied non-Lewis orbitals (antibonds). semanticscholar.org This is achieved through a second-order perturbation theory analysis of the Fock matrix.

Hyperconjugative Interactions: The stabilization energy associated with charge delocalization (E(2)) is calculated, providing a measure of the strength of intramolecular interactions, such as the delocalization of a lone pair into an adjacent anti-bonding orbital. semanticscholar.org

Hybridization and Bond Type: NBO analysis describes the hybridization of atoms and the nature (e.g., polarization) of chemical bonds. joaquinbarroso.com

This method offers valuable insights into the electronic factors that contribute to the stability and reactivity of the benzofuran ring system. physchemres.orgnih.gov

Molecular Dynamics Simulations for Binding Dynamics

Molecular dynamics (MD) simulations offer a powerful approach to understanding the dynamic nature of interactions between a ligand, such as a this compound derivative, and its biological target at an atomic level. nih.gov By simulating the movements and interactions of atoms and molecules over time, MD can elucidate the stability of ligand-receptor complexes, reveal key binding conformations, and quantify the binding free energies. nih.govmdpi.com

In the context of benzofuran derivatives, MD simulations have been employed to investigate their binding affinity and stability within the active sites of various enzymes and receptors. For instance, simulations can reveal the crucial hydrogen bonds and hydrophobic interactions that stabilize the complex. mdpi.com The trajectories generated from MD simulations can be analyzed to calculate binding free energies using methods like MM/PBSA and MM/GBSA, providing a quantitative measure of binding affinity. mdpi.com

One study on 2,3-dihydrobenzofuran (B1216630) derivatives utilized MD simulations to investigate their binding affinity as potential inhibitors of fungal, bacterial, and viral proteins. researchgate.net These simulations can help to understand the conformational changes that occur upon ligand binding and to identify the most stable binding modes, which is critical for understanding the mechanism of action. researchgate.netunimi.it Such detailed insights are invaluable for the subsequent optimization of lead compounds.

| Simulation Parameter | Typical Value/Method | Purpose |

| Force Field | AMBER, CHARMM, GROMOS | Describes the potential energy of the system. |

| Water Model | TIP3P, SPC/E | Explicitly solvates the system to mimic physiological conditions. |

| Simulation Time | Nanoseconds (ns) to Microseconds (µs) | To observe biologically relevant motions and binding events. |

| Analysis Methods | RMSD, RMSF, Hydrogen Bond Analysis | To assess the stability and dynamics of the protein-ligand complex. |

| Binding Free Energy Calculation | MM/PBSA, MM/GBSA, WaterSwap | To quantify the strength of the ligand-receptor interaction. nih.govmdpi.com |

In Silico Prediction of Biological Activity and Drug-Likeness Profiles

In silico methods are widely used to predict the biological activity and assess the drug-likeness of novel compounds before their synthesis, saving significant time and resources. jazindia.com For this compound and its analogs, various computational tools can be used to predict their potential therapeutic applications and pharmacokinetic profiles.

Prediction of biological activity often involves molecular docking studies to estimate the binding affinity of a compound to a specific biological target. jazindia.com For example, docking studies have been used to evaluate benzofuran derivatives as potential anticancer agents by predicting their interaction with targets like protein kinases. nih.govresearchgate.net The results of these studies are often expressed as a binding energy or a docking score, with lower values typically indicating a more favorable interaction. jazindia.com

Drug-likeness is assessed based on a set of physicochemical properties that are known to influence a compound's pharmacokinetic behavior, including its absorption, distribution, metabolism, and excretion (ADME). researchgate.net A common framework for evaluating drug-likeness is Lipinski's Rule of Five, which sets criteria for molecular weight, lipophilicity (logP), and the number of hydrogen bond donors and acceptors. ajol.info Online tools and software can calculate these properties and predict the oral bioavailability of a compound. ajol.infoijsdr.org

For instance, a study on novel thiophene (B33073) derivatives demonstrated the use of in silico tools to predict their drug-likeness and ADMET properties, showing that the compounds had good predicted oral bioavailability and low toxicity. ajol.info Similar approaches can be applied to this compound derivatives to evaluate their potential as drug candidates.

| Property | Description | Favorable Range for Oral Drugs |

| Molecular Weight (MW) | The mass of a molecule. | < 500 g/mol |

| LogP | The logarithm of the partition coefficient between octanol (B41247) and water, a measure of lipophilicity. | < 5 |

| Hydrogen Bond Donors | The number of N-H and O-H bonds. | ≤ 5 |

| Hydrogen Bond Acceptors | The number of N and O atoms. | ≤ 10 |

| Topological Polar Surface Area (TPSA) | The surface area of polar atoms, related to membrane permeability. | < 140 Ų |

Rational Design of Novel this compound Derivatives

The insights gained from computational studies, such as molecular docking and MD simulations, are instrumental in the rational design of novel this compound derivatives with improved biological activity and pharmacokinetic properties. nih.gov By understanding the structure-activity relationships (SARs), medicinal chemists can make targeted modifications to the lead compound to enhance its potency and selectivity. nih.gov

For example, if docking studies reveal a specific hydrophobic pocket in the target's active site, the this compound scaffold can be modified by adding a suitable hydrophobic group to improve binding. nih.gov Similarly, if a derivative shows poor oral bioavailability due to high lipophilicity, it can be modified to introduce more polar groups. researchgate.net

Several studies have reported the rational design of benzofuran derivatives for various therapeutic targets. For instance, novel benzofuran hybrids have been designed and synthesized as dual PI3K/VEGFR2 inhibitors for cancer therapy. nih.govresearchgate.net Another study focused on the design of benzofuran-3-yl-methyl derivatives as potential agents for Alzheimer's disease. nih.gov The design process often involves a combination of computational modeling to propose new structures and subsequent chemical synthesis and biological evaluation to validate the predictions. mdpi.comnih.gov This iterative cycle of design, synthesis, and testing is a cornerstone of modern drug discovery. rsc.org

| Design Strategy | Rationale | Example Application |